Structural and Crystallographic Profiling of 1-(2-Aminoethyl)imidazolidine-2-thione: Molecular Geometry, Hydrogen Bonding Networks, and Coordination Dynamics
Structural and Crystallographic Profiling of 1-(2-Aminoethyl)imidazolidine-2-thione: Molecular Geometry, Hydrogen Bonding Networks, and Coordination Dynamics
Executive Summary
1-(2-Aminoethyl)imidazolidine-2-thione (CAS: 40778-59-4) is a highly versatile bifunctional molecule characterized by a five-membered cyclic thiourea core (imidazolidine-2-thione) and a flexible primary amine side chain. In the fields of crystallography, coordination chemistry, and drug development, this molecule serves as a critical building block. Its dual functionality allows it to act both as a robust hydrogen-bond donor/acceptor in supramolecular crystal engineering and as an ambidentate ligand capable of stabilizing various transition metal centers. This whitepaper provides an in-depth technical analysis of its molecular geometry, solid-state packing behaviors, and experimental protocols for crystallographic characterization.
Molecular Geometry and Conformational Landscape
The structural foundation of 1-(2-aminoethyl)imidazolidine-2-thione is dictated by the electronic properties of its cyclic thiourea moiety and the steric freedom of its ethylamine arm.
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The Thiourea Core: The imidazolidine-2-thione ring typically adopts a planar or slightly puckered (envelope) conformation to maximize π -electron delocalization[1]. The nitrogen lone pairs delocalize into the thiocarbonyl π∗ antibonding orbital, resulting in a partial double-bond character for the C–N bonds (typically ~1.32–1.34 Å). Consequently, the C=S bond is elongated compared to isolated thiones, generally measuring around 1.67–1.72 Å[2].
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Conformational Flexibility: The 2-aminoethyl substituent introduces significant rotational freedom. Rotation around the N(ring)–C(ethyl) and C(ethyl)–C(amine) bonds allows the molecule to adopt multiple conformations. The gauche conformation (dihedral angle ~60°) folds the primary amine toward the thiocarbonyl sulfur, facilitating intramolecular hydrogen bonding or bidentate chelation to metal centers. Conversely, the anti conformation (dihedral angle ~180°) extends the amine outward, promoting the formation of extended intermolecular networks[3].
Conformational landscape and structural behaviors of 1-(2-Aminoethyl)imidazolidine-2-thione.
Supramolecular Architecture and Crystal Packing
In the solid state, the crystal packing of imidazolidine-2-thione derivatives is governed by highly directional hydrogen bonding. The exceptional stability of these crystals is linked to their densely packed hydrogen-bonded layers[1].
The secondary amine of the imidazolidine ring acts as a strong hydrogen-bond donor, while the thiocarbonyl sulfur acts as a bifurcated acceptor. This typically results in the formation of centrosymmetric dimers characterized by the well-known R22(8) graph-set motif, or infinite zigzag chains via N–H···S interactions[4]. The addition of the 2-aminoethyl group acts as a structural disruptor and expander; the primary amine introduces new N–H···N and N–H···S interactions, bridging the 1D chains into complex 2D or 3D supramolecular architectures.
Coordination Chemistry and Metal Complexation
1-(2-Aminoethyl)imidazolidine-2-thione is a highly effective ambidentate ligand. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft thiocarbonyl sulfur exhibits a high affinity for soft transition metals such as Au(I), Ag(I), Cd(II), and Zn(II)[5][6][7].
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Monodentate Coordination: When coordinating solely through the sulfur atom, the C=S bond lengthens further (e.g., Cd–S distances of ~2.525 Å have been observed in related complexes)[6], and the metal center typically adopts a tetrahedral or linear geometry depending on its oxidation state (e.g., linear S–Au–S angles of 172–178° in gold complexes)[7].
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Bidentate Coordination: The molecule can utilize both the sulfur and the primary amine nitrogen to form a stable chelate ring. This bidentate mode is highly dependent on the gauche conformation of the ethylamine arm and is frequently observed in octahedral Ni(II) or square-planar Pd(II) complexes[4].
Experimental Methodologies
Protocol: Synthesis and Single-Crystal Growth of a Metal Complex
To determine the molecular geometry via X-ray diffraction, high-quality single crystals must be grown. The following protocol outlines the synthesis of a Zn(II) complex using vapor diffusion.
Step-by-Step Methodology:
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Ligand Preparation: Dissolve 1.0 mmol of 1-(2-aminoethyl)imidazolidine-2-thione in 10 mL of anhydrous ethanol in a 20 mL glass scintillation vial. Stir until completely dissolved.
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Metal Addition: Slowly add a solution of 0.5 mmol of ZnCl 2 in 5 mL of ethanol dropwise to the ligand solution under continuous stirring.
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Causality: Dropwise addition prevents localized supersaturation, which would otherwise lead to the rapid precipitation of amorphous kinetic products rather than the desired thermodynamic crystalline phase.
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Vapor Diffusion Setup: Transfer 3 mL of the resulting clear solution into a small inner vial (e.g., 1 dram). Place this uncapped inner vial inside a larger, sealable jar containing 10 mL of diethyl ether (the antisolvent). Seal the outer jar tightly.
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Causality: Diethyl ether has a high vapor pressure and lower polarity than ethanol. Over 3–7 days, the ether vapor slowly diffuses into the ethanol solution, gradually lowering the dielectric constant of the solvent mixture. This controlled decrease in solubility promotes the nucleation of fewer, high-quality single crystals suitable for diffraction.
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Protocol: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once crystals are harvested, their molecular geometry is determined through SCXRD.
Step-by-Step Methodology:
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Crystal Selection and Mounting: Under a polarized light microscope, select a crystal with uniform extinction and dimensions of approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop.
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Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of volatile solvent molecules from the crystal lattice, which could cause the crystal to crack or lose its single-crystal nature.
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Data Collection: Transfer the mounted crystal to the diffractometer goniometer under a cold nitrogen stream (100 K). Collect diffraction frames using Mo K α radiation ( λ=0.71073 Å).
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Causality: Cryocooling to 100 K minimizes thermal atomic displacement parameters (vibrations). This reduces the smearing of electron density, yielding higher resolution data and allowing for the precise determination of hydrogen atom positions.
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Data Reduction: Process the raw frames using integration software (e.g., SAINT) and apply a multi-scan empirical absorption correction (e.g., SADABS). Validate the data quality by ensuring the internal agreement factor ( Rint ) is < 0.05.
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Structure Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
Step-by-step workflow for single-crystal X-ray diffraction (SCXRD) analysis.
Quantitative Data Summaries
Table 1: Typical Bond Lengths and Angles for Imidazolidine-2-thione Derivatives[2][6][7]
| Structural Parameter | Typical Range / Value | Chemical Significance |
| C=S Bond Length | 1.67 – 1.72 Å | Elongated compared to standard thiones; indicates π -delocalization. |
| C–N (Ring) Bond Length | 1.32 – 1.34 Å | Shortened; exhibits partial double-bond character due to resonance. |
| N–C–N Bond Angle | ~108° – 110° | Constrained by the 5-membered imidazolidine ring geometry. |
| M–S Coordinate Bond | 2.27 – 2.55 Å | Varies by metal (e.g., Au ~2.28 Å, Cd ~2.53 Å); indicates soft-soft interaction. |
Table 2: Standard Hydrogen Bond Geometries in the Solid State[1][4]
| Interaction Type | Donor···Acceptor Distance (Å) | D–H···A Angle (°) | Structural Role |
| N–H···S (Ring) | 3.20 – 3.40 Å | 150° – 175° | Primary driver of R22(8) dimer formation and 1D chains. |
| N–H···N (Amine) | 2.90 – 3.15 Å | 140° – 170° | Cross-links 1D chains into 2D/3D supramolecular networks. |
| N–H···Cl (Counterion) | 3.10 – 3.30 Å | 160° – 180° | Stabilizes the crystal lattice in metal halide complexes. |
References
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Crystal structure of N,N′-dimethyl-2-imidazolidinethione. Canadian Science Publishing. Available at:[Link]
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Compression of Hydrogen-Bonded Layers in Imidazolidine-2-thione. ACS Publications. Available at:[Link]
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Zinc halide complexes of imidazolidine-2-thione and its derivatives: X-ray structures, solid state, solution NMR and antimicrobial activity studies. Taylor & Francis. Available at:[Link]
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Dichlorobis(1,3-imidazolidine-2-thione-S)cadmium(II). Academia.edu. Available at:[Link]
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Bis(imidazolidine-2-thione)gold(I) benzene-1,2-di(sulfonyl)amide. ResearchGate. Available at:[Link]
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Catalytic Effect of Ethylene Thiourea on the Leaching of Chalcopyrite. ResearchGate. Available at:[Link]
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thiourea derivatives methods. Science.gov. Available at:[Link]
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